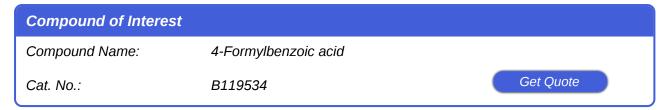


A Comparative Structural Analysis of 4-Formylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and physicochemical properties of **4-formylbenzoic acid** and its ortho- and meta-isomers: 2-formylbenzoic acid and 3-formylbenzoic acid. The positional isomerism of the formyl and carboxyl groups on the benzene ring leads to distinct structural arrangements, spectroscopic signatures, and chemical reactivities, which are critical for applications in drug design, materials science, and organic synthesis.

Physicochemical Properties

The basic physicochemical properties of the three isomers are summarized below. These properties are influenced by the substitution pattern on the benzene ring, which affects intermolecular forces and crystal packing.



Property	4-Formylbenzoic Acid (para)	2-Formylbenzoic Acid (ortho)	3-Formylbenzoic Acid (meta)
CAS Number	619-66-9[1]	119-67-5	619-21-6[2]
Molecular Formula	C ₈ H ₆ O ₃ [1]	С8Н6О3	C8H6O3[2]
Molecular Weight	150.13 g/mol [1]	150.13 g/mol	150.13 g/mol [2]
Appearance	White to off-white crystalline powder	White crystal powder	White to bright yellow powder[3]
Melting Point (°C)	256[1]	96-99	173-175[3]
Boiling Point (°C)	Sublimes before reaching boilt[1]	321.8 at 760 mmHg	231.65 (rough estimate)[3]
Solubility	Slightly soluble in hot water; very soluble in alcohol; soluble in ether and chloroform[1]	Soluble in water, ethanol, and methanol	Soluble in methanol; very slightly soluble in water[4]

Spectroscopic Analysis

Spectroscopic data provides a fingerprint for each isomer, revealing details about their electronic and vibrational states and the chemical environment of their atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectroscopy are powerful tools for elucidating the chemical structure of organic molecules. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons, respectively.



Isomer	¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	¹³ C NMR (DMSO-d ₆ , 101 MHz) δ (ppm)
4-Formylbenzoic Acid	13.11 (s, 1H), 10.14 (s, 1H), 8.16 (d, J=8.0 Hz, 2H), 8.05 (d, J=8.0 Hz, 2H)[5]	193.1, 166.8, 139.3, 135.5, 130.1, 129.8
2-Formylbenzoic Acid	Data typically shows complex patterns due to through-space interactions and potential tautomerism.	~193 (CHO), ~168 (COOH), and aromatic signals between 125-140.
3-Formylbenzoic Acid	13.36 (s, 1H), 10.11 (s, 1H), 8.32 (t, J=1.5 Hz, 1H), 8.24 (dt, J=7.8, 1.4 Hz, 1H), 8.01 (dt, J=7.7, 1.4 Hz, 1H), 7.73 (t, J=7.8 Hz, 1H)[5]	192.8, 166.5, 136.9, 135.2, 133.4, 132.3, 129.8, 129.6

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The characteristic absorption bands for the carboxyl and formyl groups are key identifiers.

Isomer	C=O (Carboxylic Acid) Stretch (cm ⁻¹)	C=O (Aldehyde) Stretch (cm ⁻¹)	O-H (Carboxylic Acid) Stretch (cm ⁻¹)
4-Formylbenzoic Acid	~1680-1700	~1700-1720	~2500-3300 (broad)
2-Formylbenzoic Acid	~1680-1700	~1690-1710	~2500-3300 (broad)
3-Formylbenzoic Acid	~1685-1705	~1705-1725	~2500-3300 (broad)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the absorption maxima (λ max) is sensitive to the extent of conjugation and the electronic effects of the substituents.



Isomer	λmax (nm) in Hexane
4-Formylbenzoic Acid	249, 279, 298[6]
2-Formylbenzoic Acid	Expected absorptions related to the benzene ring and functional groups, likely in the 250-350 nm range.
3-Formylbenzoic Acid	Expected absorptions related to the benzene ring and functional groups, likely in the 250-350 nm range.

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing arrangements. While a detailed crystallographic study of two polymorphs of **4-formylbenzoic acid** has been reported, readily available comparative data for all three isomers is limited.[7][8] For a comprehensive comparison, Crystallographic Information Files (CIFs) would be retrieved from a database such as the Cambridge Crystallographic Data Centre (CCDC).

Parameter	4-Formylbenzoic Acid	2-Formylbenzoic Acid	3-Formylbenzoic Acid
Crystal System	Data not available in search results	Data not available in search results	Data not available in search results
Space Group	Data not available in search results	Data not available in search results	Data not available in search results
Unit Cell Dimensions	Data not available in search results	Data not available in search results	Data not available in search results

Chemical Reactivity and Biological Activity

The positional isomerism significantly influences the chemical reactivity and potential biological activity of these compounds.



- **4-Formylbenzoic Acid**: The para-substitution allows for the independent reaction of the aldehyde and carboxylic acid groups, making it a valuable bifunctional linker in the synthesis of metal-organic frameworks (MOFs) and polymers.[8]
- 2-Formylbenzoic Acid: The ortho-arrangement of the functional groups leads to unique intramolecular interactions. It can exist in equilibrium with its cyclic lactol tautomer, 3hydroxyphthalide. This tautomerism influences its reactivity, for example, in reactions with Grignard reagents. It has also been investigated for its potential as a cholinesterase reactivator.
- 3-Formylbenzoic Acid: The meta-substitution results in less direct electronic communication between the two functional groups compared to the ortho and para isomers. The electron-withdrawing nature of the formyl group enhances the acidity of the carboxylic acid.

Experimental Protocols NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the formylbenzoic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups.

Methodology:



- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands for the C=O and O-H stretching vibrations of the carboxylic acid and the C=O stretching of the aldehyde.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the isomers.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane or ethanol).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the absorbance of the sample across a range of wavelengths (e.g., 200-400 nm), using the pure solvent as a blank for baseline correction.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

X-ray Crystallography

Objective: To determine the precise three-dimensional molecular structure.

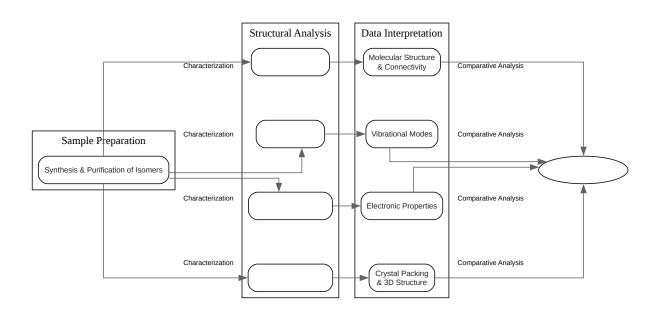
Methodology:

- Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated solution of the compound by slow evaporation of the solvent.
- Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.



• Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

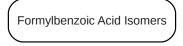
Visualizations

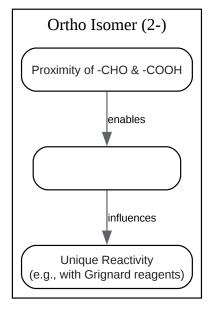


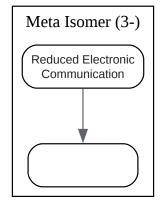
Click to download full resolution via product page

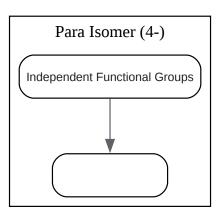
Caption: Workflow for the comparative structural analysis of formylbenzoic acid isomers.











Click to download full resolution via product page

Caption: Logical relationships of isomer structure and chemical reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Carboxybenzaldehyde Wikipedia [en.wikipedia.org]
- 2. 3-Carboxybenzaldehyde | C8H6O3 | CID 12077 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Formyl-Benzoic Acid [chembk.com]
- 4. Benzoic acid, 3-formyl- (CAS 619-21-6) Chemical & Physical Properties by Cheméo [chemeo.com]



- 5. 3-formylbenzoic acid [stenutz.eu]
- 6. 4-Formylbenzoic acid | C8H6O3 | CID 12088 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Formylbenzoic acid 97 619-66-9 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Comparative Structural Analysis of 4-Formylbenzoic Acid and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119534#structural-analysis-of-4-formylbenzoic-acid-vs-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com